2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Overview
Description
Scientific Research Applications
Pharmacological Applications in Drug Design
Piperidine derivatives, including 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, are pivotal in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological relevance . The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents.
Synthesis of Biologically Active Piperidines
The aminopiperidine moiety of the compound is crucial for the synthesis of biologically active piperidines. These synthetic routes often involve intra- and intermolecular reactions leading to various piperidine derivatives, which are then evaluated for potential pharmacological activities .
Development of DPP-4 Inhibitors for Type 2 Diabetes
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is structurally related to linagliptin, a potent DPP-4 inhibitor used in the treatment of type 2 diabetes. The aminopiperidine core is essential for the inhibitory activity, making this compound a key intermediate in the synthesis of linagliptin and related antidiabetic drugs .
Role in the Synthesis of Process-Related Impurities
The compound is also involved in the synthesis and characterization of process-related impurities of drugs like linagliptin. Understanding these impurities is vital for quality control and the validation of analytical methods in pharmaceutical manufacturing .
Mechanism of Action
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .
Mode of Action
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion, and slow gastric emptying. By inhibiting DPP-4, 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide prolongs the action of these hormones, enhancing their beneficial effects on glucose control .
Result of Action
The molecular effect of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is the inhibition of DPP-4 activity, leading to increased levels of active incretin hormones . At the cellular level, this results in enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, collectively contributing to improved blood glucose control .
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCWBOSEHFNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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